1-isopropenyl-3-(2-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
1-isopropenyl-3-(2-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropenyl group, a methylbenzyl group, and a benzimidazol-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropenyl-3-(2-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Isopropenyl Group: This step involves the alkylation of the benzimidazole core with an isopropenyl halide in the presence of a base.
Attachment of the Methylbenzyl Group: This can be done through a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-isopropenyl-3-(2-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The isopropenyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The methylbenzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-isopropenyl-3-(2-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-isopropenyl-3-(2-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropenyl group can form covalent bonds with nucleophilic sites on proteins, while the benzimidazole core can interact with aromatic residues through π-π stacking. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-isopropenyl-3-methylbenzene: Similar structure but lacks the benzimidazole core.
1-isopropyl-3-methylcyclopentane: Similar aliphatic structure but different core.
2-methyl-1-phenyl-1-propene: Similar aliphatic structure but different core.
Uniqueness
1-isopropenyl-3-(2-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to its combination of an isopropenyl group, a methylbenzyl group, and a benzimidazole core. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
CAS No. |
877287-76-8 |
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Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-prop-1-en-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C18H18N2O/c1-13(2)20-17-11-7-6-10-16(17)19(18(20)21)12-15-9-5-4-8-14(15)3/h4-11H,1,12H2,2-3H3 |
InChI Key |
GFPQLUUZCWNZOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N(C2=O)C(=C)C |
solubility |
16 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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